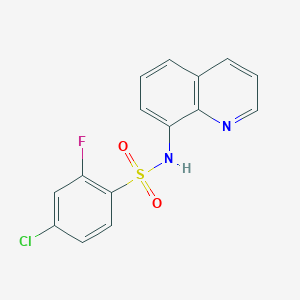![molecular formula C9H11IN4O2 B8750439 2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol CAS No. 115093-89-5](/img/structure/B8750439.png)
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a pyrrolo[2,3-d]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The resulting 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is then reacted with an appropriate alcohol to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Studied for its anticancer properties and its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or proteins involved in critical pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to the presence of both an amino group and an iodine atom on the pyrrolo[2,3-d]pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
115093-89-5 |
|---|---|
Molekularformel |
C9H11IN4O2 |
Molekulargewicht |
334.11 g/mol |
IUPAC-Name |
2-[(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H11IN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) |
InChI-Schlüssel |
KLEDQGQAJWEOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine](/img/structure/B8750364.png)


![3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester](/img/structure/B8750440.png)
![2-Amino-5-oxo-1,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8750447.png)






